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molecular formula C7H9Cl2N B1359685 2-(Chloromethyl)-5-methylpyridine hydrochloride CAS No. 71670-70-7

2-(Chloromethyl)-5-methylpyridine hydrochloride

Cat. No. B1359685
M. Wt: 178.06 g/mol
InChI Key: OXXWQLSFICBOMG-UHFFFAOYSA-N
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Patent
US08772495B2

Procedure details

Oxidation of 2,5-dimethylpyridine provides 2,5-dimethylpyridine N-oxide. Treatment of 2,5-dimethylpyridine N-oxide with acetic anhydride followed by base, such as, sodium hydroxide, provides (5-methyl-pyridin-2-yl)-methanol. (5-Methyl-pyridin-2-yl)-methanol is then treated with thionyl chloride to provide 2-chloromethyl-5-methyl-pyridine hydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8]O)=[N:6][CH:7]=1.S(Cl)([Cl:12])=O>>[ClH:12].[Cl:12][CH2:8][C:5]1[CH:4]=[CH:3][C:2]([CH3:1])=[CH:7][N:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=NC1)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.ClCC1=NC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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